

Experimental protocol for the diazotization synthesis of 2-Cyano-5-fluoropyridine

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Compound of Interest

Compound Name: 2-Cyano-5-fluoropyridine

Cat. No.: B1312635

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Application Notes: Synthesis of 2-Cyano-5-fluoropyridine via Diazotization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyano-5-fluoropyridine is a crucial building block in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom and the cyano group imparts unique electronic properties that can enhance biological activity and modulate physicochemical characteristics such as metabolic stability and membrane permeability. This document provides detailed experimental protocols for the synthesis of **2-Cyano-5-fluoropyridine** through a diazotization reaction, a robust and widely used method for the introduction of a fluorine atom onto an aromatic ring.

Chemical and Physical Properties

A summary of the key properties of **2-Cyano-5-fluoropyridine** is provided below.

Property	Value
Molecular Formula	C ₆ H ₃ FN ₂ [1]
Molecular Weight	122.10 g/mol [1]
CAS Number	327056-62-2
Appearance	Solid
Melting Point	35-41 °C[2]
Purity	97%[2]

Experimental Protocols

Two distinct and effective protocols for the synthesis of **2-Cyano-5-fluoropyridine** are detailed below.

Protocol 1: Synthesis from 2-Cyano-5-aminopyridine using Fluoroboric Acid

This method involves the formation of a diazonium salt from 2-cyano-5-aminopyridine using fluoroboric acid, followed by thermal decomposition to yield the final product.[3]

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Cyano-5-aminopyridine	119.12	38.6 g	0.3
40% Fluoroboric acid (HBF ₄)	87.81	175 mL	1.05
Sodium nitrite (NaNO ₂)	69.00	21.6 g	0.315
Petroleum ether	-	150 mL	-
Anhydrous ether	-	As needed	-
Anhydrous ethanol	-	As needed	-
Ammonia water or Anhydrous sodium carbonate	-	As needed	-

Experimental Procedure

Part A: Diazonium Salt Formation

- In a 500 mL four-neck round-bottom flask, combine 175 mL of 40% fluoroboric acid and 38.6 g of 2-cyano-5-aminopyridine in portions with stirring.[3]
- Cool the resulting mixture to a temperature range of -10 to -5°C using an ice-salt bath.[3]
- Slowly add a saturated solution of 21.6 g of sodium nitrite, ensuring the temperature remains between -10 and -5°C.[3]
- Maintain stirring for 1 hour at this temperature, during which a significant amount of white solid will precipitate.[3]
- To ensure complete precipitation, store the reaction mixture overnight in a refrigerator.[3]
- Isolate the precipitated diazonium salt via vacuum filtration.

- Wash the filter cake with anhydrous ether and anhydrous ethanol until it is almost colorless.
[3]
- Dry the solid in a vacuum oven until a constant weight is achieved.[3]

Part B: Thermal Decomposition

- In a separate 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.[3]
- Introduce the dried diazonium salt in portions.
- Heat the mixture to 80°C and maintain a reflux for approximately 30 minutes. Vigorous gas evolution (N_2 and BF_3) will be observed.[3]
- Continue to reflux for an additional 30 minutes to ensure the decomposition is complete.[3]
- Cool the reaction mixture and neutralize it to a pH of approximately 7 using ammonia water or anhydrous sodium carbonate.[3]
- Separate the organic layer, which contains the desired product.
- The final product can be obtained by removal of the solvent under reduced pressure.

Expected Yield

- The total yield of **2-Cyano-5-fluoropyridine** from this two-step procedure is reported to be 26.5 g, which corresponds to a 64% yield.[3]

Protocol 2: Synthesis from 5-Amino-pyridine-2-carbonitrile using HF-Pyridine

This alternative approach utilizes a solution of hydrogen fluoride in pyridine for the diazotization step.[4]

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
5-Amino-pyridine-2-carbonitrile	119.12[5]	10.03 g	84.2
70% Hydrogen fluoride-pyridine	-	100 g	3.5 mol HF
Sodium nitrite (NaNO ₂)	69.00	8.7 g	126
Dichloromethane (CH ₂ Cl ₂)	-	6 x 150 mL	-
Anhydrous magnesium sulfate (MgSO ₄)	-	As needed	-
Ice/water mixture	-	~400 g	-

Experimental Procedure

- In a specialized reaction flask suitable for handling hydrogen fluoride-pyridine, dissolve 10.03 g of 5-amino-pyridine-2-carbonitrile in 100 g of 70% hydrogen fluoride-pyridine.[4]
- Cool the solution in an ice-salt bath.
- Add 8.7 g of sodium nitrite in batches. The reaction mixture will turn a dark red color.[4]
- Stir the mixture in the ice-salt bath for 45 minutes.[4]
- Remove the cooling bath and continue stirring at room temperature for 30 minutes.[4]
- Heat the reaction to 80°C for 1.5 hours.[4]
- Upon completion, quench the reaction by slowly pouring the mixture into approximately 400 g of an ice/water mixture.[4]

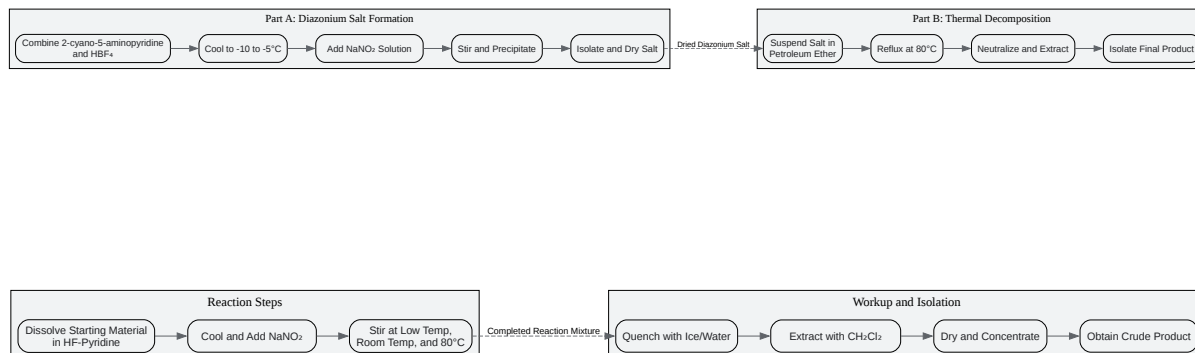
- Extract the product from the aqueous mixture with six portions of 150 mL of dichloromethane.[4]
- Combine the organic layers and dry over anhydrous magnesium sulfate.[4]
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]

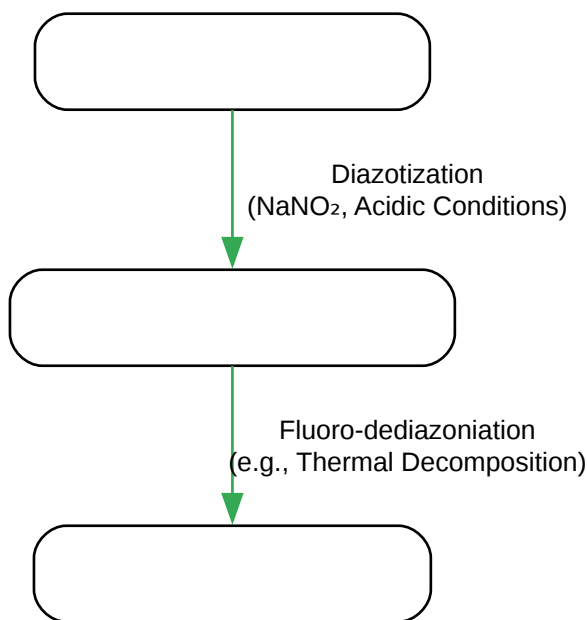
Expected Yield and Characterization

- A crude yield of 10.08 g (98%) of an orange solid has been reported for this method.[4]
- ^1H NMR (CDCl_3 , 300 MHz): δ = 8.61 (d, 1H), 7.78 (m, 1H), 7.58 (m, 1H).[4]
- GC-MS: The molecular ion peak (M^+) is observed at m/z 122.[4]

Visualizations

Experimental Workflows





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